molecular formula C8H15Cl2N3 B2519136 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2229193-55-7

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2519136
CAS No.: 2229193-55-7
M. Wt: 224.13
InChI Key: DBHKTGLKPSEHSE-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a cyclobutane-based small molecule featuring an imidazole ring linked via a methylene bridge to the cyclobutane scaffold. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKTGLKPSEHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230789-98-5
Record name rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves the reaction of cyclobutanone with imidazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties . Research has demonstrated that 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride exhibits significant activity against various microbial strains, including fungi such as Candida albicans. In vitro assays have shown a Minimum Inhibitory Concentration (MIC) value of approximately 0.3919 µmol/mL against C. albicans, indicating strong antifungal potential. The compound's mechanism involves disrupting microbial cell walls, making it a candidate for further development in antifungal therapies.

Enzyme Inhibition Studies

The imidazole moiety in the compound allows it to coordinate with metal ions, making it useful in enzyme inhibition studies . This characteristic can be leveraged to explore the inhibition of specific enzymes involved in various metabolic pathways, potentially leading to new therapeutic agents.

Synthesis and Optimization

The synthesis of this compound typically involves several key reactions that can be optimized for industrial production. Techniques focus on maximizing yield and purity while minimizing environmental impact. Controlled temperatures and specific solvents are crucial during synthesis to ensure the desired product is achieved efficiently .

Material Science Applications

Beyond medicinal chemistry, this compound can also find applications in material science due to its unique structural properties. Its ability to form complexes with transition metals may allow it to be used in the development of novel materials with specific electronic or catalytic properties .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound exhibited superior activity compared to structurally similar compounds, highlighting its potential as a lead candidate for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and biological targets such as enzymes involved in bacterial metabolism. These studies provide insights into binding affinities and interaction mechanisms that could inform future drug design efforts .

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride with structurally or functionally related compounds, based on data from catalogs and research reports:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features CAS Number Key Differences
This compound C₈H₁₄Cl₂N₄ 249.13 (estimated) Cyclobutane core, imidazole-methyl group, dihydrochloride salt Not available Reference compound for comparison.
1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine C₈H₁₂N₄ 164.21 Cyclobutane fused directly to 4-methylimidazole; free base form EN300-366305 Lacks methylene bridge and hydrochloride salt; reduced solubility.
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride C₇H₁₂ClFNO₂ 211.63 Fluorinated cyclobutane, ester group, monohydrochloride Not available Fluorine substitution enhances lipophilicity; ester group alters reactivity.
1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride C₆H₁₄ClNO₂S 211.70 Methanesulfonylmethyl group, monohydrochloride Not available Sulfonyl group increases steric bulk and potential metabolic stability.
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride C₁₀H₂₀Cl₂N₄ 279.20 Branched alkyl chain, imidazole-methyl group, dihydrochloride 1185300-55-3 Branched structure may reduce conformational flexibility compared to cyclobutane.
3-[(1-Methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride C₁₀H₁₄Cl₂N₅O 306.16 Triazole-ether linkage, dihydrochloride, aniline core Not available Triazole instead of imidazole; altered hydrogen-bonding potential.

Structural and Functional Analysis

  • Imidazole vs. Triazole : Replacing the imidazole with a triazole (as in 3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride) reduces basicity and alters metal-binding properties, impacting pharmacological activity .
  • Salt Forms: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride or free base analogs, as seen in comparisons with 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride .

Biological Activity

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound with notable biological activity due to its unique structural features, including an imidazole ring and a cyclobutane moiety. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H13N3·2Cl
Molecular Weight: 224.13 g/mol
CAS Number: 2229193-55-7

The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The imidazole ring is known for its role in the activity of many antifungal and antibacterial agents. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound may also possess such properties.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Candida albicansModerate antifungal activity

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . Research suggests that imidazole derivatives may modulate inflammatory pathways, potentially affecting cytokine production and immune response.

  • A study indicated that related compounds could inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in cellular models .

Cytotoxicity Against Cancer Cells

Preliminary studies have suggested cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa22Moderate cytotoxicity
A54915Significant cytotoxicity

These findings indicate that the compound may be further explored as a potential anticancer agent, though more extensive studies are required to confirm these effects and elucidate mechanisms of action.

The synthesis of this compound typically involves the reaction of 1H-imidazole with cyclobutanone under reducing conditions. This synthetic pathway is crucial for understanding how modifications to the structure can enhance biological activity.

Case Study: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results demonstrated significant inhibition against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting from cyclobutan-1-amine derivatives. Key steps include:

  • Imidazole coupling : Reacting cyclobutan-1-amine with 1H-imidazole derivatives under nucleophilic substitution or reductive amination conditions. For example, alkyl halides or carbonyl intermediates may be used to attach the imidazole moiety (similar to methods described for structurally related compounds in ).
  • Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, ensuring solubility and stability .
    Critical Conditions :
  • Temperature : Reactions often require controlled heating (60–70°C) to avoid decomposition .
  • Catalysts : Palladium or copper salts may enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction kinetics .

Q. Table 1: Example Reaction Parameters

StepReagentsTemperatureSolventYield (%)
Imidazole coupling1H-imidazole, NaBH₄70°CDMF~65–75
Salt formationHCl (aq.)RTWater>90

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98% purity threshold) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the cyclobutane ring (δ ~2.5–3.5 ppm for CH₂ groups) and imidazole protons (δ ~7.0–7.5 ppm) .
    • Mass Spectrometry : ESI-MS or TOF-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z ~210 for the free base) .
  • Elemental Analysis : Verify Cl⁻ content (~28–30% for dihydrochloride form) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence biological activity or binding affinity?

Methodological Answer:

  • Conformational Analysis : Use X-ray crystallography or DFT calculations to map ring puckering effects on imidazole orientation .
  • Biological Assays : Compare enantiomers (if chiral centers exist) in receptor-binding studies (e.g., histamine receptors) to identify stereospecific activity .
    Example Data Conflict :
    Contradictory bioactivity results may arise from unaccounted stereoisomers. For resolution:
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IG .
  • Circular Dichroism (CD) : Confirm absolute configuration .

Q. What strategies resolve contradictory data in solubility or stability studies under varying pH conditions?

Methodological Answer:

  • pH-Dependent Solubility :
    • High Solubility : Observed in acidic buffers (pH < 4, due to protonated amine and Cl⁻ counterions) .
    • Precipitation : Occurs at neutral-to-basic pH (free base formation).
      Contradiction Resolution :
    • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time .
    • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies :
    • IC₅₀ Determination : Use fluorogenic substrates (e.g., for cytochrome P450 isoforms) to measure inhibition potency .
    • Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition .
  • Molecular Docking : Model interactions between the imidazole moiety and enzyme active sites (e.g., histidine residues in kinases) .
    Table 2: Example Enzyme Inhibition Data
EnzymeIC₅₀ (µM)Inhibition TypeReference
CYP3A412.3 ± 1.2Competitive
MAO-B>100Non-competitive

Q. What advanced analytical techniques address discrepancies in bioactivity data across cell-based vs. in vivo models?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma or tissue homogenates .
  • Pharmacokinetic Modeling : Compare Cmax and AUC values between models to explain efficacy gaps .
  • Toxicogenomics : RNA-seq of treated cells vs. animal tissues identifies off-target effects .

Q. How can computational methods guide the optimization of this compound’s physicochemical properties?

Methodological Answer:

  • QSPR Modeling : Correlate logP, pKa, and topological polar surface area (TPSA) with permeability .
  • MD Simulations : Predict cyclobutane ring flexibility and its impact on binding kinetics .
    Example Optimization :
    Reducing TPSA (<80 Ų) by substituting the cyclobutane with a bicyclic system improves blood-brain barrier penetration .

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